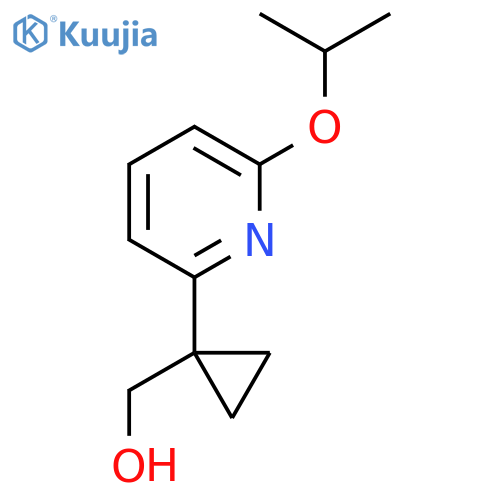Cas no 2229203-64-7 ({1-6-(propan-2-yloxy)pyridin-2-ylcyclopropyl}methanol)

2229203-64-7 structure
商品名:{1-6-(propan-2-yloxy)pyridin-2-ylcyclopropyl}methanol
{1-6-(propan-2-yloxy)pyridin-2-ylcyclopropyl}methanol 化学的及び物理的性質
名前と識別子
-
- {1-6-(propan-2-yloxy)pyridin-2-ylcyclopropyl}methanol
- EN300-1771559
- {1-[6-(propan-2-yloxy)pyridin-2-yl]cyclopropyl}methanol
- 2229203-64-7
-
- インチ: 1S/C12H17NO2/c1-9(2)15-11-5-3-4-10(13-11)12(8-14)6-7-12/h3-5,9,14H,6-8H2,1-2H3
- InChIKey: WRQYJOWNJRGYKI-UHFFFAOYSA-N
- ほほえんだ: OCC1(C2C=CC=C(N=2)OC(C)C)CC1
計算された属性
- せいみつぶんしりょう: 207.125928785g/mol
- どういたいしつりょう: 207.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 214
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 42.4Ų
{1-6-(propan-2-yloxy)pyridin-2-ylcyclopropyl}methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1771559-0.25g |
{1-[6-(propan-2-yloxy)pyridin-2-yl]cyclopropyl}methanol |
2229203-64-7 | 0.25g |
$1841.0 | 2023-09-20 | ||
| Enamine | EN300-1771559-0.5g |
{1-[6-(propan-2-yloxy)pyridin-2-yl]cyclopropyl}methanol |
2229203-64-7 | 0.5g |
$1922.0 | 2023-09-20 | ||
| Enamine | EN300-1771559-10g |
{1-[6-(propan-2-yloxy)pyridin-2-yl]cyclopropyl}methanol |
2229203-64-7 | 10g |
$8611.0 | 2023-09-20 | ||
| Enamine | EN300-1771559-1.0g |
{1-[6-(propan-2-yloxy)pyridin-2-yl]cyclopropyl}methanol |
2229203-64-7 | 1g |
$2002.0 | 2023-06-03 | ||
| Enamine | EN300-1771559-0.1g |
{1-[6-(propan-2-yloxy)pyridin-2-yl]cyclopropyl}methanol |
2229203-64-7 | 0.1g |
$1761.0 | 2023-09-20 | ||
| Enamine | EN300-1771559-5.0g |
{1-[6-(propan-2-yloxy)pyridin-2-yl]cyclopropyl}methanol |
2229203-64-7 | 5g |
$5807.0 | 2023-06-03 | ||
| Enamine | EN300-1771559-10.0g |
{1-[6-(propan-2-yloxy)pyridin-2-yl]cyclopropyl}methanol |
2229203-64-7 | 10g |
$8611.0 | 2023-06-03 | ||
| Enamine | EN300-1771559-2.5g |
{1-[6-(propan-2-yloxy)pyridin-2-yl]cyclopropyl}methanol |
2229203-64-7 | 2.5g |
$3925.0 | 2023-09-20 | ||
| Enamine | EN300-1771559-5g |
{1-[6-(propan-2-yloxy)pyridin-2-yl]cyclopropyl}methanol |
2229203-64-7 | 5g |
$5807.0 | 2023-09-20 | ||
| Enamine | EN300-1771559-0.05g |
{1-[6-(propan-2-yloxy)pyridin-2-yl]cyclopropyl}methanol |
2229203-64-7 | 0.05g |
$1682.0 | 2023-09-20 |
{1-6-(propan-2-yloxy)pyridin-2-ylcyclopropyl}methanol 関連文献
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
-
2. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Esteban E. Ureña-Benavides,Christopher L. Kitchens RSC Adv., 2012,2, 1096-1105
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
2229203-64-7 ({1-6-(propan-2-yloxy)pyridin-2-ylcyclopropyl}methanol) 関連製品
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
